molecular formula C15H12BrNO3 B5521510 Methyl 2-(2-bromobenzamido)benzoate

Methyl 2-(2-bromobenzamido)benzoate

Cat. No.: B5521510
M. Wt: 334.16 g/mol
InChI Key: OXOMRPXJMWUKMP-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromobenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom and an amide group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromobenzamido)benzoate typically involves the reaction of 2-bromobenzoic acid with methyl anthranilate. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromobenzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Amides or thioethers.

    Reduction: Amines or alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Synthesis of Methyl 2-(2-bromobenzamido)benzoate

The synthesis of this compound typically involves the reaction of methyl benzoate with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The general reaction scheme can be summarized as follows:

Methyl Benzoate+2 Bromobenzoyl ChlorideBaseMethyl 2 2 bromobenzamido benzoate\text{Methyl Benzoate}+\text{2 Bromobenzoyl Chloride}\xrightarrow{\text{Base}}\text{Methyl 2 2 bromobenzamido benzoate}

This method results in a high yield of the desired product, which can be further purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that compounds derived from this structure could inhibit cell growth in breast cancer and leukemia cell lines with IC50 values in the micromolar range .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.4
K562 (Leukemia)12.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A comparative study indicated that this compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Material Science Applications

In material science, this compound has been utilized as a building block for synthesizing polymers and other advanced materials. Its bromine substituent allows for further functionalization, making it a valuable precursor in creating novel polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Research

A detailed investigation into the anticancer effects of this compound was conducted on human breast cancer cells. The study utilized various assays to assess cell viability and apoptosis induction. Results indicated that treatment with this compound led to significant apoptosis, suggesting its potential as a lead compound for drug development against breast cancer .

Case Study 2: Antimicrobial Efficacy

A research group explored the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, highlighting its potential use in overcoming antibiotic resistance .

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromobenzamido)benzoate involves its interaction with specific molecular targets. The bromine atom and amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromobenzoate
  • Methyl 2-(2-bromobutanamido)benzoate
  • Methyl 4-bromo-3-methylbenzoate

Uniqueness

Methyl 2-(2-bromobenzamido)benzoate is unique due to the presence of both a bromine atom and an amide group, which confer distinct chemical and biological properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Biological Activity

Methyl 2-(2-bromobenzamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C10H8BrNO2C_{10}H_{8}BrNO_{2}, features a bromobenzamide moiety that is known to interact with various biological targets. The presence of the bromine atom may enhance its activity by participating in halogen bonding, which can influence molecular recognition processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have shown inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression. Inhibitors of HDACs can lead to the reactivation of silenced genes involved in tumor suppression and other critical cellular processes .
  • Bromodomain Interaction : Compounds with similar structures have been investigated for their ability to inhibit bromodomain proteins, which play a role in recognizing acetylated lysines on histones and non-histone proteins. This interaction can disrupt the transcriptional regulation necessary for cancer cell proliferation .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's efficacy varies across different cancer types, with notable activity against breast and colon cancer cells.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research indicates that it has significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, similar to β-lactam antibiotics, although further studies are required to elucidate the specific pathways involved .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Inhibition Studies : Enzymatic assays reveal that this compound inhibits HDAC-1 and HDAC-2 with varying potency. For instance, at a concentration of 10 µM, it demonstrated an inhibition range from 20% to 70% against these targets .
  • Cell Viability Assays : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM .
  • Antimicrobial Efficacy : In antimicrobial testing against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating substantial antibacterial potential .

Table 1: Biological Activity Summary

Activity TypeTargetIC50/MIC (µM)Reference
HDAC InhibitionHDAC-110
HDAC InhibitionHDAC-215
Anticancer ActivityMCF-7 (Breast Cancer)15
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli64

Properties

IUPAC Name

methyl 2-[(2-bromobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOMRPXJMWUKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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